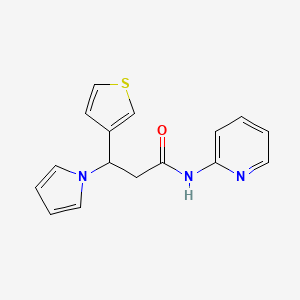
N-(pyridin-2-yl)-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-pyridinyl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is a complex organic compound that features a pyridine ring, a pyrrole ring, and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyridinyl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the reaction of a ketone with elemental sulfur and a nitrile.
Coupling Reactions: The pyridine, pyrrole, and thiophene rings are then coupled using various coupling agents such as palladium catalysts in a Suzuki or Heck coupling reaction.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and automation of reaction steps.
化学反応の分析
Types of Reactions
N-(2-pyridinyl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine, pyrrole, and thiophene rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines or alcohols.
Substitution: Substituted derivatives where nucleophiles replace hydrogen atoms on the aromatic rings.
科学的研究の応用
N-(2-pyridinyl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of N-(2-pyridinyl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target molecules.
類似化合物との比較
Similar Compounds
N-(2-pyridinyl)-3-(1H-pyrrol-1-yl)-3-(2-thienyl)propanamide: Similar structure but with a different position of the thiophene ring.
N-(2-pyridinyl)-3-(1H-pyrrol-1-yl)-3-(4-thienyl)propanamide: Another positional isomer with the thiophene ring in the 4-position.
N-(2-pyridinyl)-3-(1H-pyrrol-1-yl)-3-(5-thienyl)propanamide: Thiophene ring in the 5-position.
Uniqueness
N-(2-pyridinyl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is unique due to the specific arrangement of its aromatic rings, which can influence its chemical reactivity and biological activity. This unique structure may confer specific properties that are not observed in its positional isomers or other similar compounds.
特性
分子式 |
C16H15N3OS |
|---|---|
分子量 |
297.4 g/mol |
IUPAC名 |
N-pyridin-2-yl-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C16H15N3OS/c20-16(18-15-5-1-2-7-17-15)11-14(13-6-10-21-12-13)19-8-3-4-9-19/h1-10,12,14H,11H2,(H,17,18,20) |
InChIキー |
YJCBAIKQYULPEB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)NC(=O)CC(C2=CSC=C2)N3C=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(aminosulfonyl)-2-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B13364250.png)
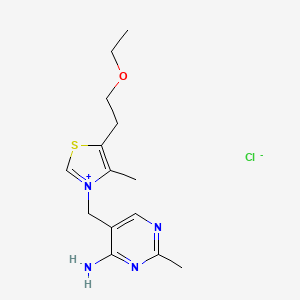
![6-(3-Methylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364277.png)
![N-[2-(3-acetyl-1H-indol-1-yl)ethyl]-N'-[1-(4-methoxyphenyl)-2-methylpropyl]urea](/img/structure/B13364283.png)
![8-{4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl}-8-azaspiro[4.5]decane-1,4-dione](/img/structure/B13364290.png)
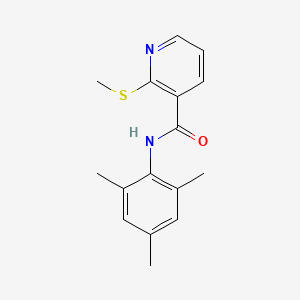
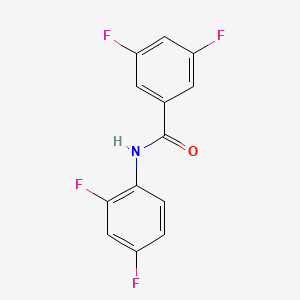
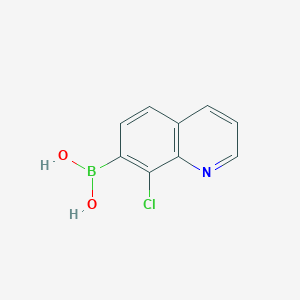

![methyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13364321.png)
![Ethyl 2-({[(4-chlorobenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B13364323.png)

![3-[(Ethylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364336.png)
